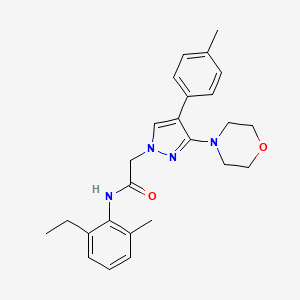

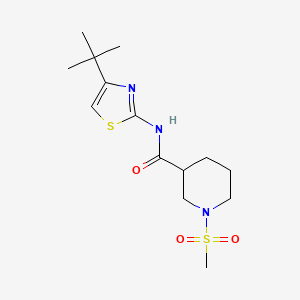

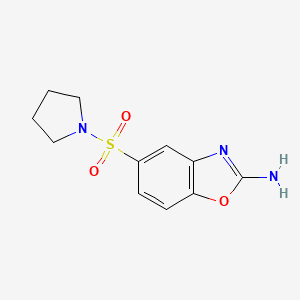

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide is a heterocyclic compound that is part of a broader class of thiadiazole derivatives. These compounds are known for their potential biological activities and have been the subject of various studies to evaluate their chemical and pharmacological properties.

Synthesis Analysis

The synthesis of related thiadiazole derivatives typically involves the reaction of thiadiazole amines with different reagents to introduce various substituents into the molecule. For example, the reaction of 5-pentadecyl-1,3,4-thiadiazol-2-amine with ethyl cyanoacetate can yield a cyanoacetamide derivative, which can then be further modified to produce a range of heterocyclic compounds with different functional groups and potential biological activities .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a 1,3,4-thiadiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This ring is a key structural feature that can influence the chemical reactivity and biological activity of these compounds. The specific substituents attached to the thiadiazole ring, such as the phenoxyacetamide group, can further modulate these properties.

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions depending on the functional groups present in the molecule. For instance, the introduction of an amino group can allow for further chemical modifications, such as acylation or alkylation. The presence of a thioether group (as in the thio-substituted thiadiazoles) can also participate in reactions that can lead to the formation of new compounds with different properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives like N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide are influenced by their molecular structure. The presence of heteroatoms such as nitrogen and sulfur in the thiadiazole ring can affect the compound's polarity, solubility, and stability. The substituents can also impact the compound's melting point, boiling point, and reactivity. Additionally, the antimicrobial evaluation of similar compounds has shown that some thiadiazole derivatives exhibit activity against a range of Gram-positive, Gram-negative bacteria, and Candida species, suggesting potential applications in the development of new antimicrobial agents .

Wissenschaftliche Forschungsanwendungen

Glutaminase Inhibitors for Cancer Therapy

Compounds structurally related to N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide have been explored for their potential as glutaminase inhibitors, which are of interest in cancer therapy. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized and evaluated for their ability to inhibit kidney-type glutaminase (GLS), attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models, demonstrating therapeutic potential against cancer through the modulation of glutamine metabolism (Shukla et al., 2012).

Antimicrobial Activity

The synthesis and evaluation of imino-4-methoxyphenol thiazole derived Schiff base ligands have shown antimicrobial activity. These compounds, synthesized through condensation reactions, have been tested against various bacterial and fungal species, indicating their potential application as antimicrobial agents (Vinusha et al., 2015).

Synthesis of Heterocyclic Compounds

Novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives have been prepared via carbodiimide condensation, showcasing a method for the rapid and convenient synthesis of heterocyclic compounds. These compounds could serve as intermediates for further chemical transformations or as potential pharmacophores in drug design (Yu et al., 2014).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S2/c1-13-6-5-7-14(10-13)20-17(25)12-27-19-23-22-18(28-19)21-16(24)11-26-15-8-3-2-4-9-15/h2-10H,11-12H2,1H3,(H,20,25)(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFOVLLKHQQKQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2543374.png)

![1-[(4-Bromophenyl)sulfonyl]-2-phenyl-2-propanol](/img/structure/B2543375.png)

![4-({2-[4-(Tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine](/img/structure/B2543376.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2543383.png)

![2-(azepan-1-yl)-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2543386.png)

![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2543389.png)